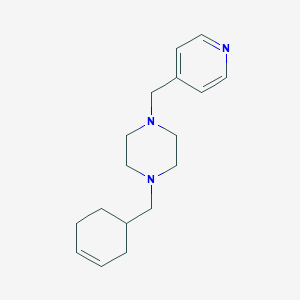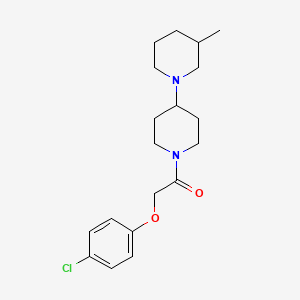
1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with cyclohexenylmethyl and pyridinylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then functionalized by reacting with cyclohexenylmethyl halides and pyridinylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Cyclohexylmethyl)-4-(pyridin-4-ylmethyl)piperazine
- 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine
- 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is unique due to the specific positioning of the cyclohexenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H25N3 |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
1-(cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H25N3/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17/h1-2,6-9,16H,3-5,10-15H2 |
Clé InChI |
VDWASQMZICMZDW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)

![1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10884660.png)


![N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10884687.png)
![N-(4-{[4-(2-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884696.png)
![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884709.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10884712.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884713.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884723.png)
